molecular formula C15H10BrN3O B1228409 3-(3-bromoanilino)-2-oxo-1H-indole-3-carbonitrile

3-(3-bromoanilino)-2-oxo-1H-indole-3-carbonitrile

Cat. No. B1228409
M. Wt: 328.16 g/mol
InChI Key: KWLLOZQKTMTYOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-bromoanilino)-2-oxo-1H-indole-3-carbonitrile is an amino acid amide.

Scientific Research Applications

Nucleophilic-Type Radical Cyclizations of Indoles

The compound 3-(3-bromoanilino)-2-oxo-1H-indole-3-carbonitrile, through a series of reactions, can be converted into spiro-annelated indolinecarbonitriles or carbazolone derivatives. These reactions highlight the compound's utility in the creation of complex molecules with potential applications in medicinal chemistry and material science (Yang et al., 1993).

Indole Derivatives in Organic Synthesis

Indole Derivatives

The interaction of similar compounds with potassium cyanide and carbon dioxide leads to the formation of compounds like 3-indolylphenylacetonitrile, showcasing the compound's role in the synthesis of complex molecules with diverse functional applications, including potential herbicidal activity (Rusinova et al., 1974).

Catalyst in Organic Reactions

Copper-Mediated Reactions

Copper-catalyzed reactions involving similar compounds demonstrate the potential of 3-(3-bromoanilino)-2-oxo-1H-indole-3-carbonitrile in facilitating complex organic transformations, leading to the synthesis of valuable heterocyclic structures with various applications (Kobayashi et al., 2015).

Molecular Interactions and Crystal Structure

Crystallographic Studies

The compound's derivatives have been studied for their crystal structures, providing insights into molecular interactions and structural configurations. These studies are essential for understanding the compound's behavior in solid-state form and its potential applications in material science (Ge et al., 2011; Li & Luo, 2011) (Li & Luo, 2011).

Bioactive Compound Synthesis

Synthesis of Bioactive Compounds

The compound's derivatives have been utilized in the synthesis of bioactive compounds, highlighting its role in the discovery and development of new therapeutic agents with antimicrobial and anti-inflammatory properties (Gadegoni & Manda, 2013).

properties

Product Name

3-(3-bromoanilino)-2-oxo-1H-indole-3-carbonitrile

Molecular Formula

C15H10BrN3O

Molecular Weight

328.16 g/mol

IUPAC Name

3-(3-bromoanilino)-2-oxo-1H-indole-3-carbonitrile

InChI

InChI=1S/C15H10BrN3O/c16-10-4-3-5-11(8-10)19-15(9-17)12-6-1-2-7-13(12)18-14(15)20/h1-8,19H,(H,18,20)

InChI Key

KWLLOZQKTMTYOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(C#N)NC3=CC(=CC=C3)Br

solubility

49.2 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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